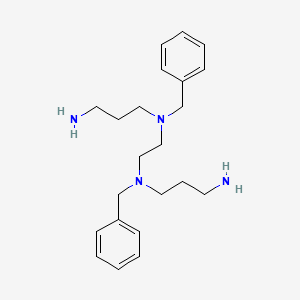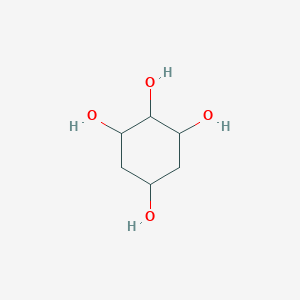![molecular formula C18H22O6 B14263830 Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate) CAS No. 137838-88-1](/img/no-structure.png)
Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) is a chemical compound characterized by its unique structure, which includes two ester groups and an aromatic ring
Méthodes De Préparation
The synthesis of Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) typically involves the Williamson etherification reaction. This method uses methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane as starting materials . The reaction conditions often include the use of a strong base, such as sodium hydride, to facilitate the formation of the ether linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of bio-based copolyesters.
Materials Chemistry: The compound’s unique structure makes it suitable for creating materials with specific mechanical and thermal properties.
Biodegradable Polymers: Research has shown that copolyesters synthesized from this compound exhibit good degradability and low ecotoxicity.
Mécanisme D'action
The mechanism by which Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) exerts its effects is primarily through its chemical reactivity. The ester groups can participate in hydrolysis reactions, while the aromatic ring can undergo various substitution reactions. These reactions are facilitated by the presence of specific molecular targets, such as nucleophiles or electrophiles, which interact with the compound’s functional groups.
Comparaison Avec Des Composés Similaires
Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) can be compared to similar compounds, such as:
- Dimethyl 2,2’-[1,2-phenylenebis(oxy)]diacetate
- Dimethyl 3,3’-[1,4-phenylenebis(oxy)]diacetate These compounds share similar structural features but differ in the positioning of the ester groups and the length of the aliphatic chains. The unique structure of Dimethyl 3,3’-[1,2-phenylenebis(oxy)]di(pent-2-enoate) provides distinct reactivity and properties, making it suitable for specific applications in polymer science and materials chemistry.
Propriétés
| 137838-88-1 | |
Formule moléculaire |
C18H22O6 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
methyl 3-[2-(1-methoxy-1-oxopent-2-en-3-yl)oxyphenoxy]pent-2-enoate |
InChI |
InChI=1S/C18H22O6/c1-5-13(11-17(19)21-3)23-15-9-7-8-10-16(15)24-14(6-2)12-18(20)22-4/h7-12H,5-6H2,1-4H3 |
Clé InChI |
VYKUHSHWQNDPSZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC(=O)OC)OC1=CC=CC=C1OC(=CC(=O)OC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)

![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
